2,6-Di-sec-butylphenol

Description

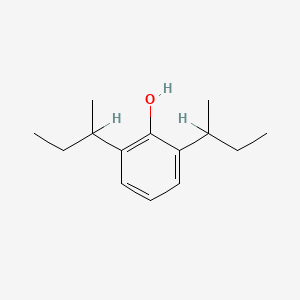

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(butan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGJZOULSYEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044440 | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5510-99-6, 31291-60-8 | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butylphenol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 2,6 Di Sec Butylphenol

Radical Scavenging Mechanisms of Hindered Phenols

Hindered phenols primarily function as antioxidants by interrupting the chain reactions of autoxidation. vinatiorganics.com They achieve this by donating a hydrogen atom to neutralize free radicals, a process that is heavily influenced by the steric environment around the phenolic hydroxyl group. vinatiorganics.comvinatiorganics.com

The principal mechanism by which hindered phenols inhibit oxidation is through the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical (R•), effectively quenching the radical and terminating the oxidative chain reaction. nih.gov This process, known as a Hydrogen Atom Transfer (HAT) mechanism, is energetically favorable due to the relative weakness of the phenolic O-H bond. unibo.it The ease of this hydrogen donation is a key determinant of a phenol's antioxidant efficacy and can be quantified by its bond dissociation energy (BDE). unibo.it A lower BDE corresponds to a greater ease of hydrogen abstraction and typically a higher antioxidant activity. unibo.it The electronic effects of substituents on the phenol (B47542) ring influence the O-H bond's BDE; electron-donating groups tend to decrease the BDE, enhancing the hydrogen-donating capacity. nih.gov

| Compound Series | Substituent (at para position) | Effect on H-donating capacity |

|---|---|---|

| 2,6-di-tert-butylphenol (B90309) | -OCH3 | Highest |

| 2,6-di-tert-butylphenol | -CH3CONH | High |

| 2,6-di-tert-butylphenol | -CH3 | Moderate |

| 2,6-di-tert-butylphenol | -tBu | Moderate |

| 2,6-di-tert-butylphenol | -H | Low |

| 2,6-di-tert-butylphenol | -CN | Lowest |

This table illustrates the relative hydrogen-donating activities of various para-substituted 2,6-di-tert-butylphenols, based on the electronic effects of the substituent. Electron-donating groups increase the capacity, while electron-withdrawing groups decrease it. nih.gov

Upon donating the hydrogen atom, the hindered phenol is converted into a phenoxyl free radical. researchgate.net This radical is relatively stable and unreactive, which is crucial for its function as an antioxidant. wikipedia.org Its stability arises from two main factors: the delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the bulky 2,6-alkyl groups. rsc.org This steric hindrance prevents the radical from easily participating in further chain-propagating reactions. vinatiorganics.com

The fate of the phenoxyl radical can vary depending on the reaction conditions and the specific structure of the phenol. acs.org

Reaction with a second radical: It can react with another free radical (e.g., a peroxy radical) to form stable, non-radical products. researchgate.net

Dimerization: Two phenoxyl radicals can react with each other. For less hindered phenols, this can lead to the formation of dimers. researchgate.net

Disproportionation: The phenoxyl radical can react with itself to regenerate the parent phenol and form a quinone methide. researchgate.net

Reaction with Oxygen: In the presence of oxygen, some phenoxyl radicals can react to form bis-cyclohexadienone peroxides. acs.org

The phenoxyl radicals of certain hindered phenols are stable enough to be isolated and studied by techniques such as Electron Spin Resonance (ESR) spectroscopy. researchgate.net For instance, the oxidation of 2,4,6-tri-tert-butylphenol (B181104) with potassium ferricyanide (B76249) produces a deep-blue phenoxy radical that is stable for weeks at room temperature. wikipedia.orgrsc.org

Steric hindrance is a defining feature of hindered phenolic antioxidants. vinatiorganics.com The bulky alkyl groups in the ortho positions (positions 2 and 6) physically obstruct access to the hydroxyl group and the resulting phenoxyl radical. vinatiorganics.comrsc.org This has several important consequences for antioxidant performance:

Increased Stability: The steric shielding makes the phenoxyl radical less likely to undergo unwanted side reactions that could propagate oxidation. rsc.org

Selectivity: The bulky groups make it difficult for the phenol to react with larger molecules, allowing it to selectively target smaller, highly reactive free radicals. vinatiorganics.com

Molecular mechanics studies have quantified the impact of different alkyl groups on the steric energy of the molecule. As the size of the 2,6-substituents increases, so does the steric energy, which influences the feasibility of reactions like the dimerization of phenoxy radicals. rsc.org The steric energy of the t-butyl derivative is significantly higher than that of methyl, ethyl, or isopropyl derivatives, making the corresponding peroxide unstable and the hydroxyl group of the phenol unreactive towards certain reactions like hydrogen bonding. rsc.org

| 2,6-Substituent (R) | Calculated Minimum Steric Energy (kcal mol⁻¹) |

|---|---|

| Methyl (Me) | < 12 |

| Ethyl (Et) | < 12 |

| Isopropyl (Pri) | < 12 |

| tert-Butyl (But) | 47 |

This table compares the calculated minimum steric energies for the peroxide dimers of various 2,6-disubstituted phenols. The drastically higher energy for the t-butyl derivative highlights the significant steric effect of these groups. rsc.org

Oxidation Reactions and Transformation Pathways

When subjected to oxidizing conditions, 2,6-di-sec-butylphenol (B1583072) and related hindered phenols can undergo a variety of transformations, leading to a range of oxidized products. The specific pathway depends on the oxidant used and the reaction conditions. researchgate.netcdnsciencepub.com

The oxidation of hindered phenols often involves the aromatic ring and leads to the formation of quinone-type structures. The oxidation of 2,6-di-tert-butylphenol with t-butyl peroxy radicals, for example, yields mainly dialkyl-p-benzoquinones and tetraalkyl diphenoquinones. researchgate.netcdnsciencepub.com

Benzoquinones: These compounds are formed when the phenolic ring is oxidized. For instance, the oxidation of 2,6-di-tert-butylphenol can yield 2,6-di-tert-butyl-p-benzoquinone. cdnsciencepub.com Similarly, the oxidation of 2,4,6-tri-tert-butylphenol can ultimately lead to 2,6-di-tert-butyl-1,4-benzoquinone after dealkylation. wikipedia.org

Diphenoquinones: These products result from the coupling of two phenoxyl radicals. The oxidation of 2,6-di-tert-butylphenol in the presence of a base and oxygen can give 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone. researchgate.net

The reaction of para-substituted 2,6-di-tert-butylphenols with a cupric-superoxo complex has also been shown to produce 2,6-di-tert-butyl-1,4-benzoquinone in significant yields. acs.org

Beyond simple quinones, the oxidation of hindered phenols can generate other complex derivatives. The specific products formed are often the result of reactions involving the intermediate phenoxyl radical. acs.org

Quinone Methides: Oxidation of hindered phenols with substituents at the 4-position that have an α-hydrogen (like isopropyl or sec-butyl) can produce stable quinone methides. acs.org

Peroxides: The reaction of phenoxyl radicals with oxygen can lead to the formation of bis-cyclohexadienone peroxides. acs.org In other cases, the reaction of a phenoxy radical with a peroxy radical can form 4-peroxy-cyclohexadienones. cdnsciencepub.comcdnsciencepub.com

Diphenyl Ethers: In phenols with an unsubstituted ortho position (like 2,4-di-tert-butylphenol), phenoxy-phenoxy coupling can occur through the oxygen atom of one radical and the open ring position of another, forming 2-hydroxy diphenyl ethers. cdnsciencepub.com

The oxidation of 2,6-di-tert-butylphenol with lead dioxide or alkaline ferricyanide can produce a deep-blue solution containing the corresponding phenoxy radical, which can then react further to form these types of derivatives. acs.org

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic substitution reactions, with the reactivity and orientation of substitution being heavily influenced by the existing substituents: the hydroxyl group (-OH) and the two sec-butyl groups. The hydroxyl group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (arenium ion) formed during the reaction. lkouniv.ac.inlibretexts.org

However, the presence of two bulky sec-butyl groups at the ortho (2 and 6) positions creates significant steric hindrance. This steric hindrance effectively blocks electrophiles from attacking the ortho positions. Consequently, electrophilic substitution on this compound occurs predominantly at the para (4) position, which is activated by the hydroxyl group and is sterically accessible.

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the phenol's aromatic ring acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com

Deprotonation : A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion that bears the electrophile. byjus.commasterorganicchemistry.com This step is fast and restores the aromaticity of the ring, yielding the substituted phenol product. masterorganicchemistry.com

An example of this type of reaction is the Friedel-Crafts alkylation of phenols, which proceeds via an electrophilic substitution mechanism to add alkyl groups to the aromatic ring. libretexts.org

Interactions with Reactive Oxygen Species (ROS)

This compound exhibits antioxidant properties through its ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative damage. biomedres.usresearchgate.net A primary mechanism for this antioxidant activity is its reaction with highly reactive hydroxyl radicals (HO•). biomedres.usbiomedres.us

Computational studies have elucidated the molecular mechanism of this scavenger activity. biomedres.usresearchgate.net The process is initiated by a hydrogen abstraction from the phenolic hydroxyl group by the hydroxyl radical. biomedres.usresearchgate.net This reaction is a key step in reducing the concentration of damaging HO• radicals. biomedres.us

The proposed mechanism involves the following stages:

Propagation Stage : this compound donates the hydrogen atom from its hydroxyl group to a hydroxyl radical. This reaction forms a stable 2,6-di-sec-butylphenoxyl radical and a molecule of water. biomedres.usresearchgate.net The stability of the resulting phenoxyl radical is crucial for the antioxidant effectiveness, as it is less reactive than the initial hydroxyl radical.

Termination Stage : The generated phenoxyl radicals are subsequently eliminated through self-annihilation or by reacting with other radicals. biomedres.usresearchgate.net These termination reactions can lead to the formation of monomeric or dimeric quinone-like structures as final, stable products. biomedres.usresearchgate.net

This scavenging mechanism effectively consumes free radicals, which can decrease the rate of oxidative damage to other molecules, such as DNA. biomedres.usbiomedres.us A computational analysis using Density Functional Theory (DFT) has been employed to model these scavenger reactions and investigate the stability of the radical intermediates formed. biomedres.usresearchgate.net

| Reaction Stage | Description | Key Reactants | Key Products | Significance |

|---|---|---|---|---|

| Propagation | Hydrogen abstraction from the phenolic -OH group by a hydroxyl radical. biomedres.usresearchgate.net | This compound, Hydroxyl Radical (HO•) | 2,6-Di-sec-butylphenoxyl Radical, Water (H₂O) | Neutralizes highly reactive hydroxyl radical. biomedres.us |

| Termination | Annihilation of phenoxyl radicals (self-reaction or with other radicals). biomedres.usresearchgate.net | 2,6-Di-sec-butylphenoxyl Radicals | Monomeric and Dimeric Quinonic/Phenolic Compounds | Forms stable, non-radical end products. researchgate.net |

Enzymatic Biotransformation and Metabolic Pathways

Specific research findings on the enzymatic biotransformation and metabolic pathways of this compound in human or mammalian systems were not identified in the conducted searches. While studies exist on the bacterial degradation of structurally related compounds like 2,6-di-tert-butylphenol and 2-sec-butylphenol (B1202637), this information falls outside the strict scope of this article. nih.govresearchgate.net

Detailed scientific literature specifically investigating the interaction of this compound with the cytochrome P450 2B6 (CYP2B6) enzyme could not be located. The CYP2B6 enzyme is known to be involved in the metabolism of a number of clinically important drugs. nih.govnih.govtaylorandfrancis.com However, studies directly implicating this compound as a substrate, inhibitor, or inducer of CYP2B6 are not available in the searched results.

Given the absence of data on the interaction between this compound and CYP2B6 or other specific metabolic enzymes, information regarding the molecular basis of enzyme-substrate recognition for this compound is not available. Molecular docking studies, which can provide insights into the binding of a substrate to an enzyme's active site, have not been reported for the this compound-CYP2B6 pair in the reviewed literature. nih.gov

Molecular Complexation Mechanisms with Aromatic Amines

Scientific studies detailing the molecular complexation mechanisms between this compound and aromatic amines were not found in the performed searches. Research on phenol-amine complexes generally focuses on the formation of hydrogen bonds between the acidic proton of the phenol's hydroxyl group and the lone pair of electrons on the amine's nitrogen atom, but specific characterization or mechanistic investigation of complexes involving this compound and aromatic amines has not been specifically reported. kpfu.ru

Advanced Spectroscopic and Analytical Characterization of 2,6 Di Sec Butylphenol

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the molecular vibrations of 2,6-Di-sec-butylphenol (B1583072), offering a fingerprint of its structural features. Techniques such as Fourier-Transform Infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-IR), and Vapor Phase Infrared Spectroscopy each provide unique perspectives on the compound's vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3650 - 3400 | O-H Stretch (sterically hindered) | Phenolic Hydroxyl |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring |

| ~2960 - 2850 | C-H Stretch (sp³) | sec-Butyl Groups |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1465 & ~1380 | C-H Bend (asymmetric and symmetric) | sec-Butyl Groups |

| ~1200 | C-O Stretch | Phenolic C-O |

| Below 1000 | C-H Out-of-plane Bending & other deformations | Fingerprint Region |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy offers a convenient method for analyzing solid or liquid samples of this compound with minimal sample preparation. The resulting spectrum is broadly similar to that obtained by traditional FTIR, showcasing the same characteristic vibrational modes. However, the relative intensities of the absorption bands can differ due to the nature of the ATR measurement, which probes the surface of the sample. Data for this compound has been recorded using this technique, confirming the presence of the key functional groups. nih.gov

Vapor Phase Infrared Spectroscopy

In vapor phase infrared spectroscopy, this compound is analyzed in the gaseous state. This technique eliminates intermolecular interactions such as hydrogen bonding that are present in condensed phases. Consequently, the O-H stretching vibration in the vapor phase spectrum typically appears as a sharper band at a higher frequency compared to the condensed phase spectra. The NIST WebBook provides a gas-phase IR spectrum for "Phenol, 2,6-bis(1-methylpropyl)-", a synonym for this compound, which can be used for identification purposes. nist.gov This data is valuable for gas-phase studies and for comparison with computational vibrational frequency calculations.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity by identifying and quantifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first separated from a mixture by gas chromatography based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 206, corresponding to its molecular weight. A prominent fragment ion is typically observed at m/z 177, resulting from the loss of an ethyl group (C₂H₅) from one of the sec-butyl substituents. Another significant peak appears at m/z 178. nih.gov The base peak, the most intense peak in the spectrum, often corresponds to a stable fragment ion resulting from the cleavage of a C-C bond within a sec-butyl group.

Table 2: Key Mass Fragments in the GC-MS Spectrum of this compound

| m/z Ratio | Proposed Fragment Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 178 | [M - C₂H₄]⁺ or other rearrangement ion |

| 177 | [M - C₂H₅]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. For this compound, reversed-phase liquid chromatography is a common separation method, often employing a C18 or similar nonpolar stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

In the mass spectrometer, electrospray ionization (ESI) is a frequently used technique for phenolic compounds. For this compound, analysis is often performed in negative ion mode, where the phenolic proton is lost to form the [M-H]⁻ ion at a precursor m/z of 205.1598. nih.gov This precursor ion can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation and generate a characteristic product ion spectrum for structural confirmation and enhanced selectivity in complex matrices.

Table 3: Common LC-MS Parameters for Phenolic Compounds (Illustrative)

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (m/z) | 205.1598 ([M-H]⁻) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for unambiguous structure confirmation.

Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the two sec-butyl groups.

Due to the symmetrical substitution on the aromatic ring, the protons at the 3 and 5 positions (meta to the hydroxyl group) are chemically equivalent, as are the protons at the 4 position (para to the hydroxyl group). The sec-butyl groups each contain a methine proton, two methylene (B1212753) protons, and two methyl groups (one terminal and one adjacent to the methine). The complexity of the spectrum arises from spin-spin coupling between adjacent, non-equivalent protons, which splits the signals into characteristic multiplets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (meta) | ~7.0-7.2 | d | ~7-8 |

| Ar-H (para) | ~6.8-7.0 | t | ~7-8 |

| OH | Variable (~4.5-5.5) | s (broad) | N/A |

| CH (sec-butyl) | ~3.1-3.4 | sextet | ~7 |

| CH₂ (sec-butyl) | ~1.5-1.7 | m | ~7 |

| CH₃ (sec-butyl, adjacent to CH) | ~1.2-1.4 | d | ~7 |

| CH₃ (sec-butyl, terminal) | ~0.8-1.0 | t | ~7.5 |

Note: The data in this table is illustrative and based on general principles of ¹H NMR spectroscopy for similar compounds. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. Due to the molecule's symmetry, the two sec-butyl groups are equivalent, as are the corresponding carbons on the aromatic ring.

The spectrum would be expected to show signals for the ipso-carbon (C1, attached to the hydroxyl group), the carbons bearing the sec-butyl groups (C2 and C6), the meta carbons (C3 and C5), and the para carbon (C4). Additionally, the four distinct carbons of the sec-butyl group (methine, methylene, and two methyls) would each produce a signal.

As with ¹H NMR, detailed and publicly available experimental ¹³C NMR data for this compound is scarce. The following table illustrates the expected assignments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ar-OH) | ~150-155 |

| C2, C6 (Ar-C-sec-butyl) | ~135-140 |

| C3, C5 (Ar-CH) | ~127-130 |

| C4 (Ar-CH) | ~122-125 |

| CH (sec-butyl) | ~33-37 |

| CH₂ (sec-butyl) | ~29-32 |

| CH₃ (sec-butyl, adjacent to CH) | ~20-23 |

| CH₃ (sec-butyl, terminal) | ~11-14 |

Note: The data in this table is illustrative and based on general principles of ¹³C NMR spectroscopy for similar compounds. Actual experimental values may vary.

Rotational Spectroscopy for Gas-Phase Conformation and Intermolecular Interactions

Rotational spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. It provides extremely precise information about molecular geometry, bond lengths, bond angles, and the distribution of mass within a molecule. For a molecule like this compound, this technique could reveal the preferred conformations of the sec-butyl groups relative to the phenol (B47542) ring and the orientation of the hydroxyl proton.

Furthermore, by forming weakly bound complexes with noble gases (e.g., Argon) in a supersonic jet expansion and analyzing their rotational spectra, it is possible to map out the landscape of intermolecular interactions. Such studies would reveal how other molecules interact with the aromatic ring and the functional groups of this compound.

However, a review of the current scientific literature indicates that specific studies on the rotational spectroscopy of this compound have not been published. Research on analogous molecules, such as 2,6-di-tert-butylphenol (B90309), has demonstrated complex spectral features arising from the internal rotation (tunneling) of the hydroxyl group. Similar studies on this compound would be valuable for understanding its intrinsic conformational preferences and interaction potentials.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Oxidation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For phenolic compounds, the UV-Vis spectrum is characterized by absorption bands related to the π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by substituents on the ring and by the solvent environment.

In the context of oxidation studies, UV-Vis spectroscopy is a powerful tool for monitoring the reaction progress. The oxidation of a phenol typically leads to the formation of colored species, such as phenoxyl radicals or quinone-type products, which have distinct and often intense absorptions in the visible region of the spectrum. By monitoring the appearance of these new absorption bands or the disappearance of the phenol's characteristic UV absorption, the kinetics and mechanism of the oxidation process can be investigated.

While the principles of this application are well-established, specific studies detailing the use of UV-Vis spectroscopy to monitor the oxidation of this compound are not prominently featured in the available literature. Such studies would be instrumental in evaluating its antioxidant activity and degradation pathways.

Computational Chemistry Investigations on 2,6 Di Sec Butylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the antioxidant action of phenolic compounds, including 2,6-Di-sec-butylphenol (B1583072) (DSBP). biomedres.usresearchgate.net DFT calculations, particularly using the B3LYP functional with the 6-31G** basis set, have been employed to model the structures of DSBP and its corresponding radicals. biomedres.usresearchgate.netbiomedres.us

Computational studies have been conducted to explain the chemical mechanism behind the hydroxyl radical (HO•) scavenging activity of this compound. biomedres.usbiomedres.us The primary mechanism proposed and modeled is hydrogen abstraction from the phenolic hydroxyl group by the highly reactive HO• radical. biomedres.usresearchgate.netbiomedres.us This interaction is a key step in the antioxidant action of phenolic compounds, which act as radical scavengers to protect against oxidative damage. biomedres.usunibo.it

The electrophilic HO• radical readily reacts with phenolic compounds via this hydrogen abstraction pathway. biomedres.us Geometric optimization analysis using DFT helps identify the most reactive atomic sites on the interacting molecules. biomedres.us For the hydroxyl radical, the oxygen atom is identified as the site for forming a new covalent bond. biomedres.us The reaction involves the Single Occupied Molecular Orbital (SOMO) of the radical and the Highest Occupied Molecular Orbital (HOMO) of the phenol (B47542). biomedres.us This process leads to the formation of a more stable phenoxyl radical from the parent this compound molecule. biomedres.usresearchgate.net

The efficacy of a phenolic antioxidant is closely linked to the ease with which it can donate its hydroxyl hydrogen atom and the stability of the resulting phenoxyl radical. unibo.it Two key parameters used to evaluate this are the Bond Dissociation Enthalpy (BDE) and the Radical Stability Energy (RSE). biomedres.us

Bond Dissociation Enthalpy (BDE): BDE is the energy required to break the O-H bond homolytically. A lower BDE value indicates that the hydrogen atom can be more easily donated to a free radical, which is a desirable trait for a radical scavenger. unibo.itni.ac.rs DFT methods, such as B3LYP, have been shown to be reliable for predicting BDEs, with deviations from experimental values generally within 2-3 kcal/mol. pan.olsztyn.pl

Radical Stability Energy (RSE): RSE quantifies the stability of the phenoxyl radical formed after hydrogen donation. A lower RSE value suggests a more stable radical. researchgate.net

Computational analyses have shown that the phenoxyl radical of DSBP is stabilized through resonance, which delocalizes the unpaired electron across the aromatic ring. researchgate.net The steric hindrance provided by the two sec-butyl groups at the ortho positions also contributes to the stability of the phenoxyl radical, preventing it from undergoing further unwanted reactions. pan.olsztyn.pl

Table 1: Theoretical Parameters for Antioxidant Activity

| Parameter | Description | Significance in Antioxidant Activity |

| Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond. | A lower value indicates greater ease of H-atom donation to scavenge radicals. |

| Radical Stability Energy (RSE) | The stability of the phenoxyl radical formed. | A lower value indicates a more stable radical, making the parent molecule a better antioxidant. |

| Ionization Potential (IP) | Energy required to remove an electron. | A lower value suggests easier electron abstraction, relevant in the electron transfer mechanism of antioxidant action. unibo.it |

Following the initial hydrogen abstraction, DFT modeling helps predict the subsequent steps of the radical scavenging process. biomedres.us The primary intermediate formed is the 2,6-di-sec-butylphenoxyl radical. biomedres.usresearchgate.net

The propagation stage of the antioxidant mechanism involves the generation of these phenoxyl free radicals. researchgate.netbiomedres.us The termination stage involves the elimination of these reactive intermediates. Computational models propose that this occurs through two main pathways:

Annihilation with other radicals: The phenoxyl radical can react with another free radical in the system. biomedres.usresearchgate.net

Self-annihilation: Two phenoxyl radicals can react with each other. biomedres.usresearchgate.net

These termination reactions are predicted to generate a variety of stable final products, including both monomeric and dimeric compounds of quinonic and phenolic-derived structures. biomedres.usresearchgate.netbiomedres.us

Semi-Empirical Calculations for Reaction Energetics

While DFT provides high accuracy, it can be computationally expensive. Semi-empirical methods, such as AM1 and PM6, offer a faster alternative for modeling reaction energetics, particularly for larger systems or for modeling the final products of a reaction cascade. biomedres.usni.ac.rs

In the study of this compound's antioxidant activity, semi-empirical calculations have been specifically used to model the final products generated during the termination stage of the free radical scavenging reaction. biomedres.usresearchgate.netbiomedres.us These methods can efficiently handle the complexities of predicting the structures and relative stabilities of the various dimeric products that can be formed. biomedres.us Studies on other antioxidants have shown that modern semi-empirical methods like PM6 can effectively mimic the results obtained from more time-consuming DFT calculations for reaction enthalpies related to radical scavenging mechanisms. ni.ac.rs

Molecular Dynamics and Molecular Docking Simulations

Molecular dynamics (MD) and molecular docking are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein (receptor). ekb.egnih.gov These simulations are crucial for understanding the potential biological activities of a compound.

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor to form a stable complex. issaasphil.org This method evaluates the binding affinity, often expressed in kcal/mol, to estimate the strength of the interaction. ekb.eg For phenolic compounds, which are known to interact with various enzymes and receptors, docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's binding site. issaasphil.orgnih.govub.edu

Following docking, molecular dynamics simulations can be performed to analyze the stability of the predicted ligand-protein complex over time. ekb.eg MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key interactions. ekb.egissaasphil.org Although specific docking studies on this compound are not widely reported, research on the closely related isomer 2,4-di-tert-butylphenol (B135424) (DTBP) against breast cancer protein targets illustrates the methodology. ekb.eg In such studies, DTBP was docked into the active sites of proteins like PIK3CA, ESR1, and PTEN, showing strong binding affinities. Subsequent MD simulations confirmed the stability of these interactions. ekb.eg This approach allows researchers to predict how this compound might bind to and potentially modulate the function of various biological targets.

Identification of Key Residues in Enzyme-Substrate Interactions

Computational methods are essential for predicting and understanding how this compound interacts with enzyme active sites. While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the computational procedures for identifying key amino acid residues are well-established. These investigations typically involve molecular docking simulations, homology modeling, and analysis of intermolecular forces to predict the binding orientation and affinity of the substrate.

Molecular docking studies on structurally similar ortho-substituted phenols, such as thymol (B1683141) and carvacrol (B1668589) with the enzyme tyrosinase, reveal important considerations for this compound. nih.gov Such studies show that bulky ortho substituents can introduce significant steric hindrance, which influences the ability of the compound to bind within the confined space of an enzyme's active site. nih.gov For an enzymatic reaction to occur, such as hydroxylation, a precise distance and orientation between the substrate and the catalytic components of the enzyme (e.g., the peroxide group in oxy-tyrosinase) are required. nih.gov

For phenolic substrates, the hydroxyl group is a primary anchor for binding. Computational models of other phenols interacting with enzymes like toluene (B28343) dioxygenase have shown that the phenolic hydroxyl group preferentially forms hydrogen bonds with polar amino acid residues in the active site, such as Glutamine (Gln) and Histidine (His). researchgate.net It is therefore predicted that key residues in an enzyme's active site capable of hydrogen bonding would be crucial for the initial recognition and binding of this compound.

In addition to hydrogen bonding, the two sec-butyl groups are critical for defining the molecule's interaction profile. These bulky, nonpolar groups are expected to form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues within the binding pocket. mdpi.com Key residues would likely include those with aliphatic or aromatic side chains, such as Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe), and Tryptophan (Trp). The specific combination of these interactions determines the binding specificity and stability of the enzyme-substrate complex. mdpi.com The process of identifying these key residues computationally is summarized in the table below.

| Computational Method | Purpose in Identifying Key Residues | Predicted Key Interactions for this compound | Potential Interacting Residues |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding pose and energy of the substrate within the enzyme's active site. | Positions the phenolic -OH group for H-bonding and the sec-butyl groups in hydrophobic pockets. | Polar residues (e.g., Gln, His, Asp) and Nonpolar residues (e.g., Leu, Val, Phe). researchgate.net |

| Homology Modeling | Constructs a 3D model of a target enzyme if its experimental structure is unknown, using a structurally similar protein as a template. nih.gov | Provides a structural framework for performing docking simulations when no crystal structure is available. | N/A (Method-dependent) |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a high-accuracy calculation of the electronic interactions (e.g., bond making/breaking) in the active site (QM) while treating the rest of the protein with classical mechanics (MM). mdpi.com | Refines the understanding of the catalytic mechanism and the electronic role of specific residues. | Catalytic triads/dyads (e.g., Cys-His). mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the enzyme and substrate over time, revealing the stability of binding interactions and conformational changes. | Assesses the stability of hydrogen bonds and hydrophobic contacts, ensuring the predicted binding pose is maintained. | Residues that form stable, long-lasting contacts with the ligand. |

Computational Prediction of Molecular Recognition and Non-Covalent Interactions

The molecular recognition of this compound by other molecules, such as proteins or host systems, is governed by a combination of non-covalent interactions. nih.gov Computational quantum chemistry provides powerful tools to dissect and quantify these forces, which include hydrogen bonding, π-interactions, and dispersion forces (van der Waals). nih.gov

A detailed computational and spectroscopic study on the closely related molecule 2,6-di-tert-butylphenol (B90309) complexed with an argon atom revealed that the primary interaction is a π-bound configuration. mdpi.com In this arrangement, the argon atom is positioned above the aromatic ring, engaging with the π-electron cloud. mdpi.com This indicates the importance of dispersion forces and π-system interactions for this class of molecules. For this compound, similar π-interactions are expected to be a dominant factor in its molecular recognition, particularly with aromatic amino acid residues (Phe, Tyr, Trp) in a biological context, leading to π-π stacking or T-shaped π-stacking.

The phenolic hydroxyl group is a key functional group capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). The interplay between hydrogen bonding and π-stacking is crucial; studies on other phenolic systems show that the formation of a hydrogen bond can influence the electron density of the aromatic ring, thereby modulating the strength of the π-stacking interaction. rsc.orgnih.gov

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) are used to calculate the binding energies and decompose them into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. nih.govmdpi.com For the 2,6-di-tert-butylphenol-argon complex, SAPT calculations confirmed that the binding energy is dominated by dispersion and induction components. mdpi.com Further analysis using tools like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and characterize the nature and strength of these weak interactions in real space. rsc.org

| Type of Non-Covalent Interaction | Description | Relevance to this compound | Computational Methods for Analysis |

|---|---|---|---|

| π-Interactions (Stacking/T-shaped) | Attractive interaction between aromatic rings, driven by a combination of electrostatic (quadrupole) and dispersion forces. nih.gov | The phenol ring can interact with other aromatic systems (e.g., amino acid side chains, other molecules). The bulky sec-butyl groups may sterically influence the preferred geometry (e.g., parallel-displaced vs. T-shaped). | DFT-D, MP2, CCSD(T), SAPT. nih.govscirp.org |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | The hydroxyl (-OH) group is a primary site for forming directional hydrogen bonds, acting as a donor and acceptor. | DFT, QTAIM, Molecular Dynamics. researchgate.net |

| Dispersion (van der Waals) Forces | Weak, non-specific attractions arising from temporary fluctuations in electron density. Ubiquitous and critical for the stability of larger molecular complexes. nih.gov | Dominant force for the nonpolar sec-butyl groups and a major contributor to the overall stability of π-interactions. mdpi.com | Dispersion-corrected DFT (e.g., B3LYP-D3), SAPT, MP2. mdpi.com |

| Steric Repulsion | Repulsive force that arises when atoms are brought too close together, based on the Pauli exclusion principle. | The two large sec-butyl groups ortho to the hydroxyl group create significant steric hindrance, directing the binding approach of other molecules and restricting conformational freedom. | All quantum chemical methods inherently account for this. Visualized in NCI plots. rsc.org |

Multimedia Partitioning and Environmental Distribution Modeling

Multimedia environmental models, particularly those based on the fugacity concept, are computational tools used to predict the environmental fate, transport, and distribution of a chemical compound after its release. researchgate.netup.pt These models divide the environment into interconnected compartments—typically air, water, soil, and sediment—and use the compound's physicochemical properties to calculate its partitioning and persistence in each compartment. rsc.org

The distribution of this compound is dictated by properties such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). epa.gov Fugacity models use these properties to calculate the "escaping tendency" of the chemical from each environmental phase. At equilibrium, the fugacity is uniform throughout the system, but the concentrations can differ by orders of magnitude depending on the chemical's affinity for each phase. epa.gov

Based on its known properties, a Level III fugacity model would predict that this compound has a low tendency to remain in the atmosphere due to its low vapor pressure. Its slight solubility in water and high octanol-water partition coefficient (indicated by a high XLogP3 value of 4.4) suggest a strong tendency to partition from the aqueous phase into organic media. nih.govvinatiorganics.com Therefore, if released into a system containing water and soil/sediment, the compound would predominantly sorb to the organic carbon fraction of soil and sediment. This behavior is similar to that of other hydrophobic phenolic compounds like Bisphenol A. researchgate.net

The persistence of the compound is estimated using degradation half-lives in different media. While specific data for this compound is scarce, studies on the biodegradation of the similar 2,6-di-tert-butylphenol found a degradation half-life of 9.38 days in an aqueous system with specific bacteria, indicating it is biodegradable but may persist long enough for transport and partitioning to occur. nih.gov Its low volatility suggests that long-range atmospheric transport is negligible. researchgate.net

| Property | Value / Description | Source | Implication for Environmental Distribution Modeling |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₂O | nih.gov | Basic input for all calculations. |

| Molecular Weight | 206.32 g/mol | nih.gov | Used to convert between mass and molar units. |

| XLogP3 (Octanol-Water Partition Coefficient) | 4.4 | nih.gov | Indicates high hydrophobicity and a strong tendency to sorb to organic matter in soil, sediment, and biota (bioaccumulation potential). |

| Water Solubility | Slightly soluble | vinatiorganics.com | Consistent with a high XLogP3, the compound will not persist at high concentrations in the water column but will partition to other phases. |

| Vapor Pressure | (Not reported) Expected to be low based on structure and high boiling point. | - | Low vapor pressure implies low volatility; the compound is unlikely to be found in significant concentrations in the atmosphere. |

| Biodegradation Half-Life | Estimated as ~9.4 days in water (based on 2,6-di-tert-butylphenol). | nih.gov | Suggests the compound is not highly persistent but can last long enough to be distributed within a local aquatic or soil system. |

Applications of 2,6 Di Sec Butylphenol in Materials Science and Industrial Chemistry

Role as a Versatile Chemical Intermediate in Organic Synthesis

2,6-Di-sec-butylphenol (B1583072) serves as a versatile chemical intermediate in the field of organic synthesis. vinatiorganics.com Its unique molecular structure, featuring a reactive hydroxyl group and sterically hindering sec-butyl groups, makes it a valuable starting material for producing a variety of more complex molecules. vinatiorganics.com Industries utilize it as a foundational block in multi-step chemical processes to build derivatives with specific functionalities. Its role as an intermediate is crucial for the synthesis of antioxidants and other specialized chemicals. google.com The manufacturing process typically involves the alkylation of phenol (B47542) with sec-butyl alcohol in the presence of a catalyst, followed by separation and purification to meet stringent quality specifications for its use in further synthesis. vinatiorganics.com

Development and Performance of UV Stabilizers in Polymer Systems

A significant application of this compound is in the production of UV stabilizers. vinatiorganics.com These derivative compounds are incorporated into materials such as plastics and coatings to protect them from the degrading effects of ultraviolet (UV) radiation from sunlight. vinatiorganics.com The UV stabilizers derived from this compound enhance the UV resistance of products, ensuring they maintain their physical properties, appearance, and functionality over extended periods of exposure to the elements. vinatiorganics.com This protective quality is essential for materials used in outdoor applications, preventing premature aging, discoloration, and loss of mechanical strength. vinatiorganics.comdiva-portal.org

Integration into Dye Synthesis for Industrial Applications

In the dye industry, this compound functions as a key raw material for the synthesis of solvent dyes and dyes specifically formulated for the fuel market. vinatiorganics.com Its chemical properties allow it to be integrated into the molecular structure of coloring agents, contributing to their stability and performance. vinatiorganics.com The use of this compound in dye production ensures the creation of high-quality, stable coloring agents suitable for a variety of industrial applications, contributing to the dyeing quality and consistency of the final products. vinatiorganics.com

Functionality as a Raw Material for Agrochemical Surfactants

This compound is a crucial raw material in the manufacturing of surfactants for the agrochemical sector. vinatiorganics.com Surfactants are vital components in agricultural product formulations, as they improve the efficacy of pesticides and herbicides by enhancing their spreading, wetting, and sticking properties on plant surfaces. The derivatives synthesized from this compound contribute to the efficiency of these surfactants, ensuring better distribution and effectiveness of the active ingredients in agrochemical products. vinatiorganics.com

Additive in Rubber and Plastics Formulations for Enhanced Durability

Within the rubber and plastics industries, this compound is used to manufacture antioxidants and stabilizers that improve the durability and performance of the final products. vinatiorganics.com In rubber formulations, these antioxidants prevent premature aging and cracking by protecting the material from oxidative degradation. vinatiorganics.comnbinno.com Similarly, in the plastics industry, it serves as a key ingredient for stabilizers that provide long-term stability and resistance to environmental factors. vinatiorganics.com This enhancement of durability is critical for extending the service life of rubber and plastic components used across numerous sectors. nbinno.com

Contribution to Adhesive Performance and Longevity

The compound also plays a role in the formulation of adhesives, where it contributes to enhanced performance and longevity. vinatiorganics.com When incorporated into adhesive systems, derivatives of this compound can act as stabilizers, protecting the adhesive from degradation over time and under various environmental conditions. This helps to maintain the bonding strength and durability of the adhesive, ensuring a reliable and long-lasting bond. vinatiorganics.com

Advanced Polymer Systems and Material Performance Enhancement

Research and development efforts are currently exploring the potential of this compound for use in advanced polymer systems. vinatiorganics.com Its inherent properties are being investigated for their ability to contribute to improved material performance in next-generation polymers. vinatiorganics.com The ongoing research into this compound and its derivatives aims to unlock new applications and further enhance the performance characteristics of sophisticated materials, aligning with the continuous drive for innovation in materials science. vinatiorganics.com

| Application Area | Role of this compound | Benefit |

| Organic Synthesis | Versatile chemical intermediate vinatiorganics.com | Foundation for synthesizing complex molecules like antioxidants. |

| UV Stabilizers | Precursor for UV stabilizer synthesis vinatiorganics.com | Protects plastics and coatings from UV degradation, ensuring longevity. vinatiorganics.com |

| Dye Synthesis | Key raw material for solvent and fuel dyes vinatiorganics.com | Ensures high-quality, stable coloring agents for various applications. vinatiorganics.com |

| Agrochemicals | Raw material for surfactants vinatiorganics.com | Enhances the performance and distribution of agricultural products. vinatiorganics.com |

| Rubber & Plastics | Intermediate for antioxidants and stabilizers vinatiorganics.com | Improves durability, preventing aging and environmental degradation. vinatiorganics.com |

| Adhesives | Additive in formulations vinatiorganics.com | Provides enhanced performance and longevity of adhesive bonds. vinatiorganics.com |

| Advanced Polymers | Potential component in advanced systems vinatiorganics.com | Investigated for improving overall material performance. vinatiorganics.com |

Antioxidant Applications of this compound in Lubricating Oils and Related Industrial Fluids

This compound is a member of the sterically hindered phenolic family of antioxidants, which are crucial additives in formulating high-performance lubricating oils and industrial fluids. Its primary function is to inhibit the oxidative degradation of the base oil, a process that can lead to increased viscosity, sludge formation, and the generation of corrosive acidic byproducts. The effectiveness of this compound stems from its molecular structure, which allows it to function as a potent radical scavenger, thereby extending the operational life and maintaining the performance of the lubricant.

The core mechanism of action for hindered phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl (-OH) group to neutralize highly reactive free radicals, such as peroxy (ROO•) and alkoxy (RO•) radicals. mdpi.com These radicals are key intermediates in the auto-oxidation chain reaction that degrades lubricants under thermal and oxidative stress. The two sec-butyl groups positioned ortho to the hydroxyl group provide significant steric hindrance. This structural feature stabilizes the resulting phenoxy radical, preventing it from propagating further oxidation reactions and making the antioxidant highly efficient. mdpi.comstle.org

In practical applications, this compound is utilized in a variety of industrial fluids where oxidative stability is paramount. These include:

Turbine Oils: Must withstand high temperatures and long service intervals, making robust antioxidant protection essential.

Hydraulic Fluids: Require stable viscosity and resistance to sludge formation to ensure the reliable operation of hydraulic systems.

Compressor Oils: Are exposed to high temperatures and pressures, accelerating oxidation.

Gear Oils: Benefit from antioxidants to protect against degradation that can compromise gear protection.

The performance of antioxidants in lubricants is commonly evaluated using standardized tests that measure the oil's resistance to oxidation. One of the most prevalent methods is the Rotary Pressure Vessel Oxidation Test (RPVOT), ASTM D2272. This test assesses the oxidative stability of an oil by subjecting it to elevated temperature and oxygen pressure in the presence of a copper catalyst and water. The result is reported as the time in minutes until a significant pressure drop occurs, indicating the depletion of the antioxidant additives and the onset of rapid oxidation.

While specific performance data for this compound is not extensively published in publicly available research, the performance of its close structural analog, 2,6-di-tert-butylphenol (B90309) (DTBP), is well-documented and provides a strong indication of expected efficacy. The primary difference lies in the structure of the alkyl groups (sec-butyl vs. tert-butyl), which can slightly influence solubility and volatility but does not fundamentally alter the radical scavenging mechanism.

Research on polyol ester-based lubricants demonstrated that increasing the concentration of 2,6-di-tert-butylphenol proportionally enhanced the oxidative stability of the fluid as measured by the Rotary Bomb Oxidation Test (RBOT), a method similar to RPVOT. smarteureka.com This highlights the dose-dependent effectiveness of this type of hindered phenol.

Below is a data table illustrating the typical performance of a hindered phenolic antioxidant, based on data for its close analog, in a standard Group II mineral base oil.

| Property | Base Oil (Group II Mineral Oil) | Base Oil + Hindered Phenolic Antioxidant (0.5% wt.) |

|---|---|---|

| RPVOT (ASTM D2272) Result (minutes) | ~150 | >400 |

| Viscosity Increase after 1000h Oxidation Test (%) | >50 | <10 |

| Acid Number (AN) Increase after 1000h (mg KOH/g) | >2.0 | <0.5 |

| Sludge/Deposit Formation | High | Low / Negligible |

Note: The data presented is representative of a typical hindered phenolic antioxidant like 2,6-di-tert-butylphenol, a close structural analog of this compound, as specific public data for the latter is limited.

The research findings consistently show that the inclusion of hindered phenolic antioxidants significantly delays the onset of oxidation. reading.ac.uk This translates to a longer service life for the lubricant, reduced maintenance costs, and better protection for mechanical components by preventing the formation of sludge, varnish, and corrosive acids. stle.org The selection of this compound, over other antioxidants, can be influenced by factors such as its solubility in specific base oils, its volatility at operating temperatures, and potential synergistic effects when used in combination with other additives like aminic antioxidants.

Environmental Transformation and Fate of 2,6 Di Sec Butylphenol

Environmental Release Pathways and Exposure Routes

2,6-Di-sec-butylphenol (B1583072) (2,6-DSBP) is primarily used as a chemical intermediate in industrial settings. Its principal applications include the manufacturing of antioxidants and stabilizers for plastics, rubber, and adhesives, as well as the synthesis of UV stabilizers, solvent dyes, fuel market dyes, and surfactants for agrochemical products vinatiorganics.com. The primary pathway for its release into the environment is through industrial activities related to its production and use vinatiorganics.com.

Manufacturing processes are typically designed to minimize waste and emissions, with common practices including the recycling of solvents and by-products to reduce the ecological footprint vinatiorganics.com. However, releases can still occur. Once in the environment, alkyl-substituted phenols have the potential to contaminate groundwater, which serves as a migration pathway epa.gov. The compound is also noted for its use in formulations for food contact substances, which represents another potential, though likely minor, release context nih.gov. While specific data on general population exposure is limited, occupational exposure during manufacturing and industrial use represents the most direct route.

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as light or reaction with naturally occurring radicals in the environment.

Specific experimental data on the photodegradation rates and products of this compound in water and air are not extensively detailed in available scientific literature. One source indicates that photodegradation experiments have been conducted, but provides no quantitative details on the rates or mechanisms core.ac.uk. Generally, for alkyl phenols, data on photodegradation rates and transformations in environmental media are scarce epa.gov.

The transformation of this compound can be initiated by environmental radicals, such as the hydroxyl radical (HO•), which is a powerful oxidant in the environment. A computational study investigating the antioxidant properties of 2,6-DSBP explored its interaction with hydroxyl radicals biomedres.usbiomedres.us. The proposed mechanism involves a hydrogen abstraction from the phenolic hydroxyl group by the HO• radical biomedres.usbiomedres.us. This reaction generates a phenoxyl free radical, which is a key step in its transformation pathway biomedres.us. This interaction suggests that oxidative transformation via environmental radicals is a relevant degradation pathway for this compound biomedres.usbiomedres.us.

Biotic Degradation Pathways and Microbial Metabolism

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms.

Studies on the aerobic biodegradation of this compound indicate that it has a low susceptibility to microbial breakdown. In a 28-day screening test, the compound showed only 3% degradation, suggesting it is not readily biodegradable ymparisto.fi. This resistance to biodegradation points towards a potential for persistence in environments where microbial activity is the primary degradation pathway. Further data from the Japanese Ministry of International Trade and Industry (MITI) determined the substance to be "non or not highly bioaccumulative" based on biodegradation and bioaccumulation tests ymparisto.finite.go.jp.

Table 1: Aerobic Biodegradation of this compound

| Test Parameter | Value/Condition | Source |

| Test Duration | 28 days | ymparisto.fi |

| Initial Substance Concentration | 100 mg/L | ymparisto.fi |

| Activated Sludge Concentration | 30 mg/L | ymparisto.fi |

| Result (% Degradation) | 3% | ymparisto.fi |

| Method | GC Analysis (MITI Test) | ymparisto.fi |

While various bacterial strains are known to degrade phenolic compounds, specific information regarding the degradation of this compound by Alcaligenes species or Pseudomonas species is not available in the reviewed scientific literature. Studies have been conducted on the degradation of the related compound 2,6-di-tert-butylphenol (B90309) by strains of Pseudomonas aeruginosa and Alcaligenes sp., and on 2-sec-butylphenol (B1202637) by Pseudomonas sp. nih.govnih.govresearchgate.netnih.gov. However, due to the specific chemical structure of this compound, these findings cannot be directly extrapolated.

Proposed Metabolic Pathways and Intermediate Products

The environmental transformation of this compound is understood to proceed through metabolic pathways analogous to those observed for other structurally similar alkylated phenols. While specific studies detailing the complete metabolic cascade of this compound are limited, a scientifically reasoned pathway can be proposed based on the microbial degradation of related compounds, such as 2-sec-butylphenol and 2,6-di-tert-butylphenol.

The proposed primary metabolic route involves the microbial oxidation of the phenol (B47542) ring, a common mechanism for the breakdown of phenolic compounds in the environment. A key initial step is the hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. For the related compound 2-sec-butylphenol, degradation by Pseudomonas sp. strain MS-1 has been shown to begin with hydroxylation to form 3-sec-butylcatechol. By analogy, this compound is likely hydroxylated to form a catechol derivative, 3,6-di-sec-butylcatechol.

Following the formation of the catechol intermediate, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. Two principal pathways are recognized for catechol degradation: the ortho-cleavage and meta-cleavage pathways. In the case of 2-sec-butylphenol, the degradation proceeds via a meta-cleavage pathway, leading to the formation of 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. This ring-opened product is then further metabolized into smaller, more readily biodegradable compounds. Given the structural similarity, it is plausible that this compound follows a similar meta-cleavage pathway, which would result in the formation of a corresponding di-substituted ring-fission product.

Subsequent enzymatic reactions would then break down this larger molecule into smaller polar compounds that can enter central metabolic cycles of the microorganisms, such as the tricarboxylic acid (TCA) cycle. Intermediates in this later stage of degradation are expected to include short-chain fatty acids and other simple organic molecules. For instance, in the degradation of 2-sec-butylphenol, 2-methylbutyric acid has been identified as a downstream metabolite.

It is important to note that while this proposed pathway is based on strong evidence from closely related compounds, further research is required to definitively identify all the specific intermediates in the metabolic degradation of this compound.

Identification and Analysis of Environmental Transformation Products

The environmental transformation of this compound leads to the formation of various degradation products, which can be identified and analyzed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). The nature of these products depends on the specific environmental conditions and the metabolic capabilities of the present microbial communities.

Formation of Quinone Derivatives (e.g., 2,6-Di-tert-butyl-p-benzoquinone)

A significant transformation pathway for hindered phenols like this compound is the oxidation to form quinone derivatives. This process is analogous to the well-documented oxidation of 2,6-di-tert-butylphenol to 2,6-di-tert-butyl-p-benzoquinone. This transformation can occur through both biotic and abiotic processes, including microbial metabolism and photo-oxidation.

The formation of a quinone derivative from this compound would involve the oxidation of the phenolic hydroxyl group and the para-position of the aromatic ring, resulting in the formation of 2,6-di-sec-butyl-p-benzoquinone . These quinone derivatives are often more stable than the parent phenol and can persist in the environment. The identification of such quinone derivatives is a key aspect of understanding the environmental fate of this compound.

Potential Quinone Derivatives of this compound

| Parent Compound | Proposed Quinone Derivative | Chemical Formula of Derivative |

|---|---|---|

| This compound | 2,6-Di-sec-butyl-p-benzoquinone | C14H20O2 |

Subsequent Degradation to Smaller Polar Compounds

Following the initial transformation steps, including ring cleavage and the formation of quinone derivatives, the resulting intermediate products undergo further degradation into smaller, more polar compounds. These smaller molecules are generally less toxic and more bioavailable for complete mineralization by a wider range of microorganisms.

The breakdown of the larger intermediates from the meta-cleavage pathway, as proposed in section 7.3.3, would yield various organic acids. For example, the degradation of the related 2-sec-butylphenol results in the formation of 2-methylbutyric acid. It is therefore anticipated that the degradation of this compound would produce similar short-chain fatty acids and their derivatives.

The degradation of quinone derivatives can also proceed, although they are often more recalcitrant than their phenolic precursors. Microbial communities can, over time, break down the quinone structure, leading to the formation of various aliphatic and smaller aromatic compounds. These are then channeled into central metabolic pathways.

The complete mineralization of this compound ultimately results in the formation of carbon dioxide, water, and microbial biomass, representing the complete removal of the pollutant from the environment.

Examples of Potential Smaller Polar Degradation Products

| Intermediate Product Type | Potential Smaller Polar Compounds | Significance |

|---|---|---|

| Ring-cleavage products | Substituted dicarboxylic acids | Intermediates in the pathway to central metabolism |

| Side-chain degradation products | 2-Methylbutyric acid | Indicates breakdown of the sec-butyl groups |

| Quinone degradation products | Various aliphatic acids | Represents the breakdown of the stable quinone ring |

Synthesis and Research on 2,6 Di Sec Butylphenol Derivatives and Analogs

Structure-Activity Relationships in Phenolic Antioxidants

The antioxidant capability of phenolic compounds is intricately linked to their molecular structure. For sterically hindered phenols like 2,6-di-sec-butylphenol (B1583072), several structural features are critical in determining their effectiveness. The primary mechanism of antioxidant action for these compounds is their ability to donate the hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. researchgate.net

The key structure-activity relationships for phenolic antioxidants are:

Steric Hindrance: The bulky alkyl groups (such as sec-butyl) at the ortho positions (2 and 6) to the hydroxyl group play a crucial role. This steric hindrance protects the hydroxyl group, making the resulting phenoxyl radical more stable and less likely to participate in undesirable secondary reactions. chemistryviews.org This structural arrangement enhances the compound's ability to act as a terminal antioxidant.

Hydrogen Donating Ability: The ease with which the phenolic O-H bond can be broken is a key determinant of antioxidant activity. The substituents on the aromatic ring influence this property. The alkyl groups at the ortho positions provide steric shielding without significantly altering the electronic properties of the O-H bond, preserving its hydrogen-donating capacity.

Stability of the Phenoxyl Radical: After donating the hydrogen atom, the phenolic compound becomes a phenoxyl radical. The stability of this radical is paramount. researchgate.net The bulky ortho substituents in this compound delocalize the unpaired electron and sterically prevent the radical from easily reacting further, particularly with other molecules that could propagate oxidation.

Comparative Studies with Isomeric and Sterically Similar Phenols

To better understand the unique properties of this compound (DSBP), researchers often compare it with its isomers and other sterically similar phenols. These studies highlight how the specific placement and nature of the alkyl groups affect reactivity and antioxidant efficacy.

Computational and experimental studies have been conducted to compare the antioxidant mechanisms of this compound (DSBP) and its isomer, 2,4-di-tert-butylphenol (B135424) (DTBP). biomedres.usbiomedres.us Both compounds have been identified as potent inhibitors of mutagenesis induced by reactive oxygen species like hydrogen peroxide. biomedres.us

The primary antioxidant mechanism for both DSBP and DTBP involves hydrogen abstraction from the hydroxyl group by free radicals, such as the hydroxyl radical (HO•). researchgate.netbiomedres.us This action generates a stable phenoxyl radical. researchgate.net While both are effective, their reactivity profiles differ due to the positioning of the alkyl groups. In DSBP, the two sec-butyl groups are symmetrically placed at the ortho positions, providing significant steric shielding to the hydroxyl group. In DTBP, the bulky tert-butyl groups are at the ortho and para positions, leading to a different distribution of steric hindrance and electronic effects around the ring.

A computational study analyzed the thermodynamic parameters related to the antioxidant activity of both molecules. researchgate.net The stability of the resulting radical is a key factor; a lower radical stability energy (RSE) indicates a more stable radical, which is favorable for antioxidant activity. researchgate.net

Comparative Computational Data of Phenolic Antioxidants

| Compound | Parameter | Significance |

|---|---|---|

| This compound (DSBP) | Bond Dissociation Enthalpy (BDE) | Represents the energy required to break the O-H bond. A lower BDE facilitates hydrogen donation to radicals. |

| Radical Stability Energy (RSE) | A lower RSE value indicates that the resulting phenoxyl radical is more stable, which is a key feature of an effective antioxidant. researchgate.net | |

| 2,4-Di-tert-butylphenol (DTBP) | Bond Dissociation Enthalpy (BDE) | This value can be compared with DSBP to assess relative hydrogen-donating ability. |

| Radical Stability Energy (RSE) | Comparing the RSE of the DTBP radical to the DSBP radical helps explain differences in their overall antioxidant efficacy. |

The efficacy of a phenolic compound in scavenging radicals is determined by its structure. The arrangement of the two sec-butyl groups in this compound is highly effective for this purpose. The ortho-substituents sterically protect the hydroxyl group, which influences its interaction with radicals. chemistryviews.org